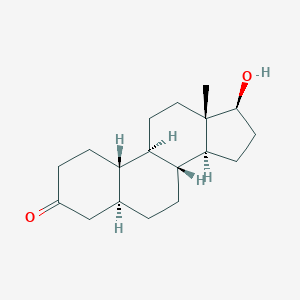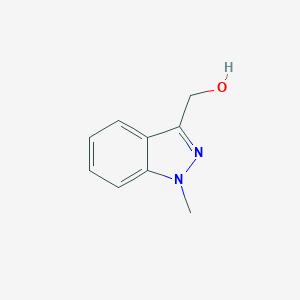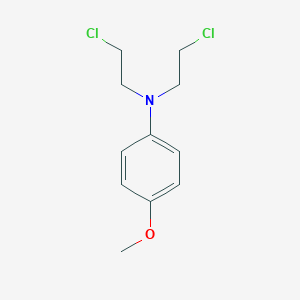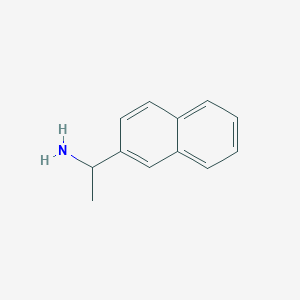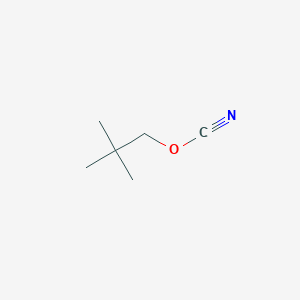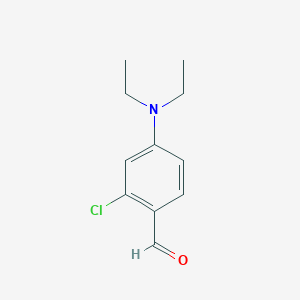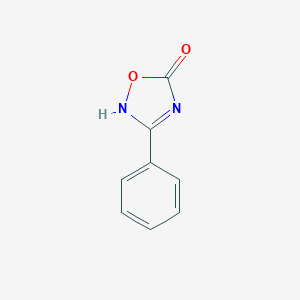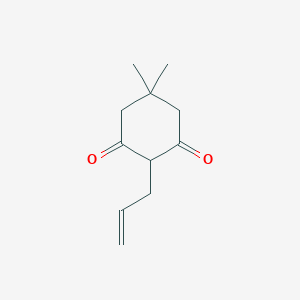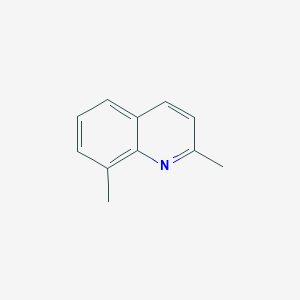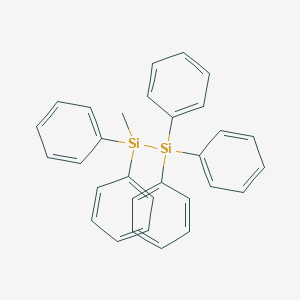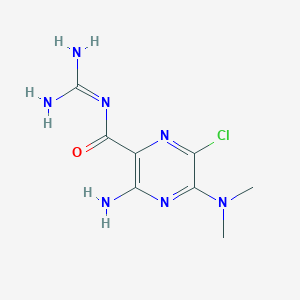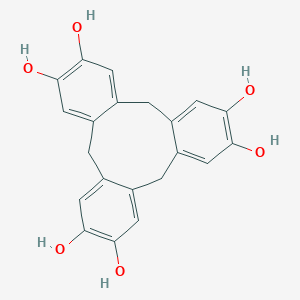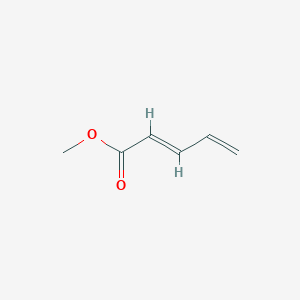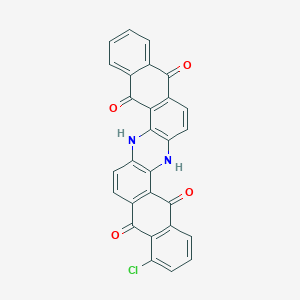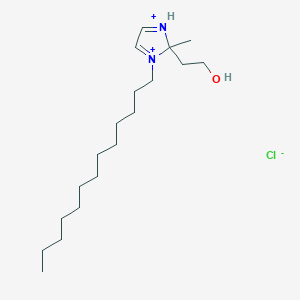
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride, also known as C14-IME, is a cationic surfactant that has been used in various applications such as oilfield drilling, corrosion inhibition, and antimicrobial agents. This compound has gained interest in scientific research due to its unique chemical structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, it can cause skin and eye irritation if not handled properly. In vitro studies have shown that 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride can interact with proteins and lipids in cell membranes, leading to changes in membrane fluidity and permeability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has several advantages for use in lab experiments, including its low toxicity and ability to penetrate cell membranes. However, it can be difficult to work with due to its hydrophobic nature and tendency to form aggregates in aqueous solutions. Additionally, the potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to interact with proteins and lipids in cell membranes can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride. One area of interest is the development of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride-based drug delivery systems for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride and its potential interactions with cell membranes. Finally, there is potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to be used in other applications such as food preservation and water treatment.
Métodos De Síntesis
The synthesis of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride involves the reaction of tridecylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then purified using a series of extraction and filtration steps. This synthesis method has been optimized to produce high yields of pure 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride.
Aplicaciones Científicas De Investigación
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been extensively studied for its potential biological activity. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been investigated as a potential drug delivery system due to its ability to penetrate cell membranes. This compound has also been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
1301-19-5 |
|---|---|
Nombre del producto |
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride |
Fórmula molecular |
C19H38ClN2O+ |
Peso molecular |
346.97876 |
Nombre IUPAC |
2-(2-methyl-1-tridecylimidazole-1,3-diium-2-yl)ethanol;chloride |
InChI |
InChI=1S/C19H37N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-17-15-20-19(21,2)14-18-22;/h15,17,22H,3-14,16,18H2,1-2H3;1H/q+1; |
Clave InChI |
RHYNLNLSZMGAIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



